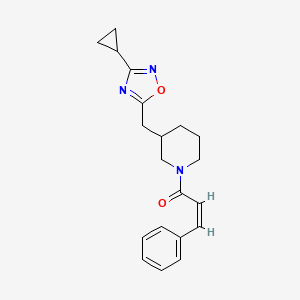
(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that exhibits significant potential for various biological activities. The presence of multiple functional groups, including a cyclopropyl ring, an oxadiazole moiety, and a phenylpropene segment, suggests diverse interactions within biological systems. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular formula of the compound is C18H21N3O2 with a molecular weight of 343.45 g/mol. Its structure is characterized by:
| Functional Group | Description |
|---|---|
| Cyclopropyl | Contributes to unique steric and electronic properties. |
| Oxadiazole | Known for its bioactivity, particularly in anticancer and antimicrobial applications. |
| Piperidine | Enhances solubility and may influence receptor interactions. |
| Phenylpropene | Imparts potential for anti-inflammatory effects due to conjugation. |
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have shown significant antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cells .
A study on oxadiazole derivatives highlighted their mechanism of action as involving inhibition of DNA synthesis and induction of apoptosis in cancer cells . The presence of the cyclopropyl group in this compound may enhance its binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
Compounds with oxadiazole structures have also been reported to possess antimicrobial properties. For example, derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The structural components of this compound suggest potential anti-inflammatory activity. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
Analgesic Properties
Preliminary studies indicate that this compound may exhibit analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The phenylpropene segment is particularly noteworthy for its role in modulating pain pathways through cyclooxygenase inhibition .
Case Study 1: Anticancer Activity Evaluation
In a controlled study evaluating the anticancer properties of related compounds, researchers synthesized several derivatives featuring the oxadiazole ring. Among these, one derivative showed IC50 values lower than 10 µM against MCF-7 cells, indicating potent cytotoxicity . The study concluded that modifications to the piperidine moiety could enhance activity further.
Case Study 2: Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of E. coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, demonstrating significant bactericidal activity .
属性
IUPAC Name |
(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(11-8-15-5-2-1-3-6-15)23-12-4-7-16(14-23)13-18-21-20(22-25-18)17-9-10-17/h1-3,5-6,8,11,16-17H,4,7,9-10,12-14H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBSZBSTESKPDJ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














